molecular formula C20H18N2O B5969012 4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one

4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one

Cat. No.: B5969012
M. Wt: 302.4 g/mol
InChI Key: KSDDVOYHMOJNND-HEEUSZRZSA-N
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Description

4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one is a complex organic compound characterized by its unique structural features This compound contains both Z and E isomers of phenylethenyl groups attached to a dihydropyrimidinone core

Properties

IUPAC Name

4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20-21-18(13-11-16-7-3-1-4-8-16)15-19(22-20)14-12-17-9-5-2-6-10-17/h1-15,18H,(H2,21,22,23)/b13-11-,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDDVOYHMOJNND-HEEUSZRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2C=C(NC(=O)N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2C=C(NC(=O)N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one typically involves multi-step organic reactions One common approach is the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization to form the dihydropyrimidinone core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction of the double bonds can yield saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for ketone formation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be used for electrophilic substitution.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Saturated derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-[(Z)-phenylmethylidene]-1,3-dithiole: Another compound with phenylethenyl groups but different core structure.

    Triphenylamine derivatives: Compounds with similar electronic properties and applications in organic electronics.

Uniqueness

4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one is unique due to its combination of Z and E isomers, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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